molecular formula C36H30Br2NiP2 B076848 Dibromobis(triphenylphosphine)nickel(II) CAS No. 14126-37-5

Dibromobis(triphenylphosphine)nickel(II)

Cat. No. B076848
CAS RN: 14126-37-5
M. Wt: 743.1 g/mol
InChI Key: QEKXARSPUFVXIX-UHFFFAOYSA-L
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Description

  • Introduction Dibromobis(triphenylphosphine)nickel(II) is a nickel complex with notable properties and applications in organic synthesis and coordination chemistry. It represents a category of nickel complexes with triphenylphosphine ligands, which have been extensively studied for their structural and chemical characteristics.

  • Synthesis Analysis The synthesis of such nickel complexes typically involves the reaction of nickel salts with triphenylphosphine in the presence of halides. For example, trans-haloarylbis(triphenylphosphine)nickel(II) complexes, a similar category, are synthesized as catalyst precursors in C-N coupling reactions (Chen & Yang, 2007).

  • Molecular Structure Analysis The molecular structure of dibromobis(triphenylphosphine)nickel(II) and related compounds often exhibits a square planar or tetrahedral geometry. For instance, in the case of dibromobis(benzyldiphenylphosphine)nickel(II), the structure was found to contain both square-planar and tetrahedral nickel bonds within the same molecule, an example of molecular isomerism (Kilbourn & Powell, 1970).

  • Chemical Reactions and Properties Nickel complexes with triphenylphosphine ligands are known for their catalytic properties, particularly in coupling reactions. For example, they are efficient catalysts for carbon-nitrogen coupling reactions, as shown in the study by Cheng Chen and Lian-Ming Yang (2007).

  • Physical Properties Analysis The physical properties of these complexes, such as color and solubility, are influenced by their molecular geometry and the nature of the ligands. For example, the different forms of dibromobis(triphenylphosphine)nickel(II) and similar complexes can exhibit varied crystal shapes and colors due to differences in molecular conformation and crystallization conditions (Li et al., 2009).

  • Chemical Properties Analysis The chemical properties, such as reactivity and stability, are significantly determined by the electronic configuration and the coordination environment of the nickel center. These complexes typically show stability in air and moisture and are reactive towards certain substrates, facilitating various organic transformations.

Scientific Research Applications

  • Polymerization Initiator : It efficiently initiates the polymerization of vinyl monomers over a wide temperature range, as demonstrated in the synthesis of poly(methyl methacrylate) and polystyrene (Grishin et al., 2006).

  • Catalyst in Carbon-Nitrogen Coupling Reactions : It acts as a catalyst precursor in carbon-nitrogen coupling reactions, facilitating the efficient amination of aryl chlorides with secondary cyclic amines and anilines under mild conditions (Chen & Yang, 2007).

  • Nickel-Catalyzed Polymerization : Used in nickel-catalyzed living radical polymerization of methyl methacrylate to produce polymers with narrow molecular weight distributions (Uegaki et al., 1997).

  • Study of Ligand Exchange Reactions : Its interactions with amines have been studied using NMR spectroscopy, revealing insights into the ligand exchange process and the coordination chemistry of nickel(II) (Nakamura et al., 1980).

  • Electrochemical Synthesis : It has been employed in nickel-catalyzed electrochemical synthesis methods, such as in the formation of poly-2,5-pyridine (Schiavon et al., 1988).

  • Crystallographic Studies : Its crystal structure has been determined using X-ray crystallography, providing valuable information on its molecular geometry and bonding arrangements (Sharma et al., 2003).

  • Role in Oligomerization Reactions : It serves as a catalyst precursor for oligomerization reactions, influencing product distributions depending on the solvent type and co-catalysts used (Grenouillet, 1983).

Mechanism of Action

Target of Action

Dibromobis(triphenylphosphine)nickel(II) is primarily used as a catalyst in organic synthesis . It targets carbon-hydrogen bonds in organic compounds, activating them for subsequent reactions .

Mode of Action

The compound interacts with its targets through a process known as oxidative addition . In this process, the nickel center of the compound inserts itself into the carbon-hydrogen bonds of the target molecule. This results in the activation of these bonds and prepares the molecule for further chemical transformations .

Biochemical Pathways

Dibromobis(triphenylphosphine)nickel(II) is involved in several key biochemical pathways, including cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes . These pathways are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The primary result of Dibromobis(triphenylphosphine)nickel(II)'s action is the formation of new organic compounds through the activation and transformation of carbon-hydrogen bonds . This can lead to the synthesis of a wide range of products, depending on the specific reactants and conditions used .

Action Environment

The action of Dibromobis(triphenylphosphine)nickel(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .

Safety and Hazards

Dibromobis(triphenylphosphine)nickel(II) is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral. It may cause cancer and may cause an allergic skin reaction .

properties

IUPAC Name

dibromonickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453273
Record name NiBr2(PPh3)2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14126-37-5
Record name NiBr2(PPh3)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromobis(triphenylphosphine)nickel(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the coordination geometry of Dibromobis(triphenylphosphine)nickel(II) and how does it influence its reactivity?

A: Dibromobis(triphenylphosphine)nickel(II) exhibits a distorted tetrahedral coordination geometry around the nickel(II) center. [] This distortion, characterized by an enlarged Br–Ni–Br angle of 126°, arises from the steric repulsion between the bulky bromine atoms. This tetrahedral geometry plays a crucial role in the compound's reactivity, as it provides a relatively open coordination sphere for incoming reactants, making it a suitable catalyst for certain reactions. For example, its use in the coupling of alkenyl boranes with allylic epoxides highlights this catalytic property. []

Q2: How does the formation of the coordinate bond between nickel and phosphorus in Dibromobis(triphenylphosphine)nickel(II) affect the triphenylphosphine molecule?

A: Research indicates that the formation of the Ni-P coordinate bond does not significantly alter the structure of the triphenylphosphine ligand. [] Bond lengths within the triphenylphosphine molecule, such as P-C bonds, remain consistent, and the C-P-C bond angles are unaffected. This suggests that the hybridization of the phosphorus atom remains unchanged upon coordination to nickel.

Q3: Can Dibromobis(triphenylphosphine)nickel(II) be used as a precursor for other nickel compounds? If so, how?

A: Yes, Dibromobis(triphenylphosphine)nickel(II) can be used as a precursor for synthesizing other nickel compounds, particularly those containing nickel in the zero oxidation state. One example is the synthesis of Tris(triphenylphosphine)nickel(0). [] This synthesis involves the reduction of Dibromobis(triphenylphosphine)nickel(II) using a strong reducing agent like sodium amalgam or n-Butyllithium. This method highlights the versatility of Dibromobis(triphenylphosphine)nickel(II) as a starting material in organometallic synthesis.

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